REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].C(=O)=O.[N:11]#[C:12][NH2:13]>>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:12](=[NH:11])[NH2:13])[CH3:2])[OH:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating bath
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and gas inlet tube
|
Type
|
ADDITION
|
Details
|
The temperature was kept constant at 75° C. during the entire addition period
|
Type
|
TEMPERATURE
|
Details
|
cooled to 35° C
|
Type
|
FILTRATION
|
Details
|
The precipitated creatine was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
creatine monohydrate
|
Type
|
product
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 g |
Name
|
crystal
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[NH:1]([CH2:3][C:4]([O-:6])=[O:5])[CH3:2].[Na+].C(=O)=O.[N:11]#[C:12][NH2:13]>>[OH2:5].[O:5]=[C:4]([CH2:3][N:1]([C:12](=[NH:11])[NH2:13])[CH3:2])[OH:6] |f:0.1,4.5|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N(C)CC(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N#CN
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
the reaction solution was stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heating bath
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and gas inlet tube
|
Type
|
ADDITION
|
Details
|
The temperature was kept constant at 75° C. during the entire addition period
|
Type
|
TEMPERATURE
|
Details
|
cooled to 35° C
|
Type
|
FILTRATION
|
Details
|
The precipitated creatine was filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
2 h |
Name
|
creatine monohydrate
|
Type
|
product
|
Smiles
|
O.O=C(O)CN(C)C(N)=N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 480 g |
Name
|
crystal
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 75% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |